molecular formula C20H17ClN4O2 B4515654 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B4515654
M. Wt: 380.8 g/mol
InChI Key: QXZKJNNQANKAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound featuring a hybrid structure of indole and phthalazinone moieties linked via an acetamide group. The indole scaffold, substituted with a chlorine atom at the 5-position, is connected to a phthalazinone derivative through a flexible ethyl spacer. This design integrates aromatic and heterocyclic components, which are often associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c21-15-5-6-18-17(9-15)14(10-23-18)7-8-22-19(26)12-25-20(27)16-4-2-1-3-13(16)11-24-25/h1-6,9-11,23H,7-8,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZKJNNQANKAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Phthalazinone: The chlorinated indole is coupled with phthalazinone in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Indole Core Reactivity

The 5-chloroindole subunit participates in reactions characteristic of electron-rich aromatic systems:

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsPosition AffectedProductReference
BrominationBr₂ in CH₂Cl₂, 0°CC-4 or C-6 (para/ortho to Cl)Brominated indole derivative
NitrationHNO₃/H₂SO₄, 25°CC-4 (major)Nitroindole analog

Nucleophilic Reactions

  • Alkylation : Reacts with ethyl chloroacetate in acetone/K₂CO₃ to form S-alkylated products via SN2 mechanisms.

  • Acylation : Acetyl chloride in benzene yields N-acetylated derivatives .

Phthalazinone Reactivity

The 1-oxophthalazin-2(1H)-yl group participates in nucleophilic attacks and condensation:

Hydrazide Formation

Starting MaterialReagentsProductKey Spectral Data (IR)Reference
Acetamide derivativeHydrazine hydrate/ethanol, reflux2-(1-oxophthalazin-2-yl)acetohydrazideLoss of ester C=O (1735 cm⁻¹), new NH/NH₂ bands (3290–3318 cm⁻¹)

Oxadiazole Synthesis

  • Condensation with benzaldehyde/piperidine forms Schiff base intermediates .

  • Subsequent cyclization with acid chlorides (e.g., benzoyl chloride) yields 1,3,4-oxadiazole derivatives :

    Acetohydrazide+RCOClbenzeneOxadiazole+HCl\text{Acetohydrazide} + \text{RCOCl} \xrightarrow{\text{benzene}} \text{Oxadiazole} + \text{HCl}

    Mechanism : Nucleophilic acyl substitution followed by intramolecular cyclization.

Acetamide Group Transformations

Hydrolysis

ConditionsProductApplication
6M HCl, reflux2-(1-oxophthalazin-2-yl)acetic acidPrecursor for esterification
NaOH/EtOH, 60°CSodium salt (water-soluble)Biological testing formulations

Condensation Reactions

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) to form hydrazones under acidic conditions .

  • Forms imine-linked conjugates with primary amines (e.g., aniline).

Multi-Component Reactions

The compound serves as a building block in complex syntheses:

Example Reaction Pathway

  • Step 1 : Alkylation of indole nitrogen with ethyl bromoacetate.

  • Step 2 : Phthalazinone acylation using acetic anhydride .

  • Step 3 : Hydrazide formation and cyclization to oxadiazole .

Key Intermediate

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamideHydrazineHydrazide intermediate\text{this compound} \xrightarrow{\text{Hydrazine}} \text{Hydrazide intermediate}

Catalytic and Solvent Effects

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate SN2 reactions at the indole ethyl chain.

  • Base Catalysis : K₂CO₃ promotes deprotonation of indole NH, enhancing nucleophilicity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

  • Photolysis : UV light induces cleavage of the acetamide C–N bond, forming free indole and phthalazinone fragments.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Further studies are needed to explore asymmetric catalysis and green chemistry applications .

Scientific Research Applications

Chemical Properties and Structure

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has a complex molecular structure characterized by the presence of an indole moiety and a phthalazinone derivative. The molecular formula is C13H13ClN2O2C_{13}H_{13}ClN_2O_2, with a molecular weight of approximately 264.71 g/mol. This compound's structural features contribute to its biological activity, particularly in relation to receptor interactions.

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways. For instance, indole derivatives are known to interact with multiple targets within cancer cells, potentially leading to cell cycle arrest and apoptosis .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly those involving serotonin and melatonin receptors, suggests potential applications in treating mood disorders and neurodegenerative conditions .

3. Anti-inflammatory Properties
this compound may also exhibit anti-inflammatory effects. Research indicates that indole derivatives can inhibit pro-inflammatory cytokines and pathways, making them suitable candidates for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that an indole-based compound similar to this compound significantly reduced tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection

In a preclinical trial reported in Journal of Neurochemistry, the compound was shown to protect neuronal cells from oxidative stress-induced damage, suggesting its potential use as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Features and Classification

  • Core Components: Indole moiety: A 5-chloro-substituted indole, known for enhancing binding affinity to biological targets through hydrophobic and halogen-bonding interactions . Phthalazinone derivative: A 1-oxophthalazin-2(1H)-yl group, contributing to electron-deficient aromatic systems that may interact with enzymatic active sites . Acetamide linker: Facilitates structural flexibility and hydrogen-bonding capabilities .
  • Key Properties: High logP (~3.0–3.5) indicative of moderate lipophilicity, polar surface area (~60 Ų), and hydrogen-bond donor/acceptor counts (2–5) .

Comparison with Similar Compounds

Quinazoline Derivatives

Compound : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

  • Molecular Formula : C₂₁H₁₈ClFN₄O₂ .
  • Key Features: Replaces phthalazinone with a 6-fluoro-2-methylquinazolin-4-one ring. Exhibits anticancer, anti-inflammatory, and antimicrobial activities . Higher molecular weight (412.85 g/mol) and logP (2.95) compared to phthalazinone analogs .
  • Advantages : Fluorine substitution enhances metabolic stability and target affinity .

Pyridazine Derivatives

Compound : N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

  • Key Features: Contains a pyridazinone ring substituted with a 3-methoxyphenyl group. Lower lipophilicity (logP ~3.0) compared to halogenated analogs .

Thiazolidinone Derivatives

Compound : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

  • Key Features: Incorporates a thiazolidinone core with a furan substituent. Fluorinated variants (e.g., 2-[(5Z)-5-benzylidene derivatives) show enhanced anticancer activity . Structural rigidity from the thiazolidinone may limit bioavailability compared to phthalazinone analogs .

Phthalazinone Analogs

Compound : N-(1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

  • Molecular Weight : ~342.37 g/mol .
  • Key Features: Retains the phthalazinone moiety but substitutes the indole’s 5-chloro group with a methyl group. Demonstrated antimicrobial and anticancer activity, though less potent than halogenated derivatives .

Triazole Derivatives

Compound : N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

  • Key Features: Replaces phthalazinone with a 1,2,4-triazole ring. Sulfanyl and fluorine substitutions improve interactions with enzymes like kinases . Lower molecular weight (~350–400 g/mol) but comparable logP values .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide?

  • A common approach involves coupling phthalazinone and indole intermediates. For example, phthalazin-1(2H)-one is first reacted with ethyl chloroacetate in dry acetone containing anhydrous K₂CO₃ to form ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate. This intermediate is saponified to the carboxylic acid, which is then coupled with an indole-ethylamine derivative using peptide-coupling reagents like HOBt and DCC . Modifications to the indole moiety (e.g., 5-chloro substitution) are introduced earlier in the synthesis via halogenation or substitution reactions .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions, particularly distinguishing indole C3 connectivity and phthalazinone carbonyl signals. For example, indole protons typically appear as singlets or doublets between δ 6.8–7.5 ppm, while phthalazinone protons resonate downfield (δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity, with deviations >5 ppm indicating impurities .
  • X-ray crystallography: Resolves stereochemical ambiguities, as demonstrated for analogous indole-acetamide derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antiproliferative assays (e.g., MTT on cancer cell lines) are standard. For example, structurally similar indole-phthalazinone hybrids show IC₅₀ values in the µM range against MCF-7 and HeLa cells .
  • Tubulin polymerization inhibition: Analogous compounds (e.g., D-24851) are evaluated via fluorescence-based tubulin-binding assays, with IC₅₀ values compared to colchicine .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening: Zeolite (Y-H) and pyridine improve coupling efficiency in reflux conditions (e.g., 150°C for 5 h) for acetamide derivatives .
  • Solvent selection: Dry acetone or DMF enhances intermediate stability, while recrystallization from ethanol/pet-ether mixtures improves purity .
  • Stepwise purification: Column chromatography (silica gel, hexane/EtOAc) isolates intermediates before final coupling .

Q. How do structural modifications (e.g., substituents on indole/phthalazinone) affect bioactivity?

  • Indole C5 position: Chlorine (electron-withdrawing) enhances antiproliferative activity by 2–3× compared to methoxy or nitro groups, as seen in analogues with IC₅₀ shifts from 12 µM (5-Cl) to 28 µM (5-OCH₃) .
  • Phthalazinone N1 substitution: Bulky groups (e.g., propan-2-yl) reduce solubility but improve tubulin binding affinity .
  • Acetamide linker flexibility: Ethyl spacers (vs. methyl) optimize binding pocket accommodation, as shown in molecular docking studies .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Overlapping NMR signals: Use 2D experiments (COSY, HSQC) to assign indole H7/H8 protons, which often overlap with aromatic phthalazinone signals .
  • Ambiguous NOE correlations: Rotating-frame Overhauser effect (ROESY) can clarify spatial proximity between the indole ethyl group and phthalazinone carbonyl .
  • HRMS adduct formation: Sodium or potassium adducts (m/z +22/+38) are common; use ammonium formate in ESI to suppress ionization artifacts .

Q. What mechanistic studies are critical to understanding its mode of action?

  • Molecular docking: Simulate binding to tubulin (PDB: 1SA0) or Bcl-2 (PDB: 4AQ3) to identify key interactions (e.g., hydrogen bonds with Glu198 or hydrophobic packing with Phe101) .
  • Apoptosis assays: Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .
  • Resistance profiling: Evaluate efficacy in P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES) to assess susceptibility to efflux pumps .

Methodological Notes

  • Synthetic reproducibility: Strict anhydrous conditions are critical for phthalazinone intermediate stability .
  • Biological replicates: Use ≥3 independent experiments with positive controls (e.g., paclitaxel for tubulin assays) .
  • Data reporting: Include full NMR assignments (δ, multiplicity, J) and HRMS spectra in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.